molecular formula C6H7F3N4 B1395707 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 2822-73-3

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B1395707
CAS RN: 2822-73-3
M. Wt: 192.14 g/mol
InChI Key: FVOPNTGTHPIXDT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine, also known as ATMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. ATMP is a small molecule that exhibits interesting biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, inflammation, and apoptosis. This compound has been reported to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-tumor activity. This compound has also been found to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to protect neuronal cells from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.

Future Directions

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has several potential future directions for research. One possible direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective this compound derivatives with improved therapeutic efficacy. Another direction is to explore its potential use in combination therapy with other drugs or therapeutic modalities. Finally, this compound could be further evaluated for its safety and efficacy in preclinical and clinical studies, with the aim of developing it into a clinically useful therapeutic agent.

Scientific Research Applications

5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine has been extensively studied for its potential use as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-(aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,1,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOPNTGTHPIXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699465
Record name 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2822-73-3
Record name 5-(Aminomethyl)-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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